(2s,4r)-4-Methoxyproline
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Overview
Description
(2S,4R)-4-Methoxyproline is a chiral, non-proteinogenic amino acid derivative It is a structural analog of proline, where the hydrogen atom at the fourth carbon is replaced by a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-Methoxyproline typically involves the stereoselective introduction of the methoxy group at the fourth carbon of the proline ring. One common method includes the use of chiral auxiliaries or catalysts to ensure the correct stereochemistry. The process may involve the following steps:
- Protection of the amino and carboxyl groups of proline.
- Introduction of the methoxy group via nucleophilic substitution or other suitable reactions.
- Deprotection of the amino and carboxyl groups to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis techniques to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: (2S,4R)-4-Methoxyproline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde derivative, while substitution can introduce various functional groups.
Scientific Research Applications
(2S,4R)-4-Methoxyproline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Incorporated into peptides and proteins to study their structure and function.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2S,4R)-4-Methoxyproline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can influence the compound’s binding affinity and specificity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
(2S,4R)-4-Methylproline: Another proline analog with a methyl group instead of a methoxy group.
(2S,4R)-4-Fluoroproline: A fluorinated analog with different chemical properties.
Uniqueness: (2S,4R)-4-Methoxyproline is unique due to the presence of the methoxy group, which can significantly alter its chemical reactivity and biological activity compared to other proline analogs. This makes it a valuable tool in various research and industrial applications.
Properties
IUPAC Name |
(2S,4R)-4-methoxypyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-4-2-5(6(8)9)7-3-4/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXKXUOGQKYKTH-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@H](NC1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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